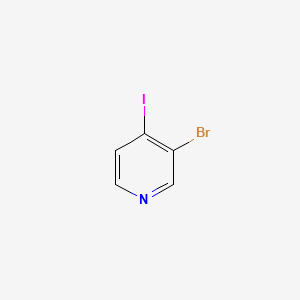

3-Bromo-4-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-4-3-8-2-1-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDNPXCBLVOBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680551 | |

| Record name | 3-Bromo-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89167-19-1 | |

| Record name | 3-Bromo-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89167-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 3-Bromo-4-iodopyridine?

An In-depth Technical Guide to 3-Bromo-4-iodopyridine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This compound has emerged as a strategically significant and versatile building block in modern synthetic chemistry. Its dihalogenated structure, featuring two distinct halogen atoms on the pyridine scaffold, allows for exceptional control over regioselective functionalization. The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility, enabling sequential, site-selective cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and reactivity of this compound. We delve into its critical applications in medicinal chemistry and drug discovery, supported by detailed experimental protocols for key transformations and authoritative references. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a reagent is paramount for its effective application in synthesis. This compound is a white to yellow solid at room temperature and is noted for its sensitivity to light.[1]

Physical and Chemical Properties

The key physicochemical identifiers and properties for this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 89167-19-1 | [1][2] |

| Molecular Formula | C₅H₃BrIN | [3] |

| Molecular Weight | 283.89 g/mol | [3] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 111-115 °C | [1][3] |

| Boiling Point | 264 °C | [1] |

| Density | ~2.347 g/cm³ | [1] |

| pKa | 1.50 ± 0.18 (Predicted) | [1] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethyl Sulfoxide (DMSO).[4] | |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C, protected from light.[1][4] |

Spectroscopic Data Summary

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following data represent typical spectral characteristics.

| Spectroscopy | Characteristic Features |

| ¹H NMR | The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons at the C-2, C-5, and C-6 positions of the pyridine ring. The coupling patterns (doublets and doublets of doublets) will be characteristic of the trisubstituted pyridine ring system. |

| ¹³C NMR | The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbons directly attached to the halogens (C-3 and C-4) will be significantly shifted. |

| Infrared (IR) | Key absorption bands include C=C and C=N ring stretching vibrations around 1570 cm⁻¹ and 1450 cm⁻¹. A C-Br stretching vibration is expected around 670 cm⁻¹.[5] |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Key fragments would correspond to the loss of iodine ([M-I]⁺) and bromine ([M-Br]⁺).[5] |

Synthesis and Purification

While various synthetic routes exist for halogenated pyridines, a common and effective method for preparing this compound involves a diazotization-iodination sequence starting from a suitable aminopyridine precursor. The synthesis of a related compound, 2-amino-5-bromo-3-iodopyridine, follows a similar logic of halogenating an aminopyridine starting material.[6]

Generalized Synthetic Protocol: Diazotization of 3-Bromo-4-aminopyridine

This protocol is based on established Sandmeyer-type reactions for converting aromatic amines to aryl halides. The causality behind this choice rests on the reliability of diazonium salt chemistry for introducing a wide range of functionalities onto an aromatic ring.

Step-by-Step Methodology:

-

Diazonium Salt Formation: A solution of 3-bromo-4-aminopyridine (1.0 eq) is prepared in an aqueous acidic medium (e.g., hydroiodic acid or sulfuric acid) and cooled to 0-5 °C in an ice-salt bath. This low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

-

Diazotization: A pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.2 eq) is added dropwise to the amine solution. The temperature must be strictly maintained below 5 °C during the addition to ensure the stability of the diazonium salt. The reaction is stirred for a short period (e.g., 30 minutes) at this temperature.

-

Iodination: An aqueous solution of potassium iodide (KI) is added to the reaction mixture. The mixture is then allowed to warm to room temperature and may be gently heated to drive the substitution reaction to completion, leading to the evolution of nitrogen gas.

-

Work-up and Isolation: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) to a neutral or slightly basic pH.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as diethyl ether or dichloromethane.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Strategic Synthetic Applications

The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more susceptible to oxidative addition than the C-Br bond.[7] This allows for highly regioselective functionalization at the 4-position, leaving the bromine at the 3-position available for subsequent transformations.

Regioselective Sonogashira Coupling

The Sonogashira coupling is a robust method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[8][9] With this compound, this reaction proceeds with high selectivity at the C-4 position.

Caption: Workflow for the regioselective Sonogashira coupling at the C-4 position.

-

Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (CuI) (0.1 eq).[10]

-

Solvent Addition: Add anhydrous and degassed solvent (e.g., THF) and a base (e.g., triethylamine, Et₃N) via syringe.[10]

-

Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction is typically diluted with an organic solvent and filtered through Celite® to remove catalyst residues. The filtrate is then washed with aqueous solutions, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[11] This transformation is fundamental in medicinal chemistry for synthesizing aryl amines. When applied to this compound, the amination can be directed selectively to the C-4 position.

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or a dialkylbiarylphosphine), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄).[12][13]

-

Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).

-

Solvent and Heating: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring for several hours.

-

Work-up and Purification: After cooling, the reaction is quenched, diluted with an organic solvent, and washed. The product is then isolated and purified, usually by column chromatography.

Applications in Medicinal Chemistry

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Halogenated pyridines like this compound are invaluable intermediates for constructing complex drug candidates.[14] The ability to perform sequential, regioselective cross-couplings allows for the efficient assembly of polysubstituted pyridine cores found in many biologically active molecules, such as kinase inhibitors for oncology.[7] The substitution of a pyridine ring for a benzene ring can also alter a molecule's pharmacokinetic properties, potentially leading to analogues with improved characteristics.[15]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for safety.

-

Hazard Assessment: The compound is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), be harmful if inhaled (H332), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16][17]

-

Handling Procedures: Avoid breathing dust, fumes, or vapors. Do not allow the substance to come into contact with skin or eyes. Ensure all equipment is properly grounded to prevent static discharge.[16]

-

Storage: this compound is light-sensitive and should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For long-term stability, storage at 2-8 °C under an inert atmosphere is recommended.[1][4]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[18]

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the orthogonal reactivity of its carbon-iodine and carbon-bromine bonds. This unique characteristic provides chemists with a reliable platform for regioselective, sequential cross-coupling reactions, enabling the efficient and controlled synthesis of complex, polysubstituted pyridine derivatives. Its demonstrated importance in the construction of pharmacologically relevant scaffolds solidifies its role as an indispensable tool for researchers in organic synthesis, medicinal chemistry, and drug discovery.

References

- Google Patents. (2013). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.

-

Chem-Station. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

- Google Patents. (2013). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

-

Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved from [Link]

-

ACS Publications. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Advanced Organic Synthesis. (n.d.). Leveraging 3-Bromo-4-chloropyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-bromo-. WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Bromopyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved from [Link]

-

PubMed. (1998). Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. Retrieved from [Link]

-

Advanced Organic Synthesis. (n.d.). Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-4-iodo-1H-pyrazole. Retrieved from [Link]

Sources

- 1. This compound CAS#: 89167-19-1 [amp.chemicalbook.com]

- 2. This compound | 89167-19-1 [sigmaaldrich.com]

- 3. This compound, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ijssst.info [ijssst.info]

- 7. benchchem.com [benchchem.com]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 14. nbinno.com [nbinno.com]

- 15. Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. benchchem.com [benchchem.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 3-Bromo-4-iodopyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-iodopyridine is a strategically important, dihalogenated heterocyclic building block in modern organic synthesis and medicinal chemistry. Its value lies in the differential reactivity of the bromine and iodine substituents on the pyridine ring, enabling chemists to perform selective and sequential functionalization. This allows for the construction of complex, polysubstituted pyridine derivatives that are key scaffolds in a multitude of biologically active compounds, particularly in the realm of kinase inhibitors for targeted therapies. This guide provides a comprehensive overview of this compound, detailing its synthesis, exploring its reactivity in cornerstone cross-coupling reactions, and illustrating its potential application in drug discovery programs.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical entity is paramount for reproducibility and safety in a research setting. The core identifiers and key physicochemical properties of this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 89167-19-1 | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₅H₃BrIN | [1][2] |

| Molecular Weight | 283.89 g/mol | [2] |

| SMILES | C1=CN=CC(=C1I)Br | [2] |

| InChI | InChI=1S/C5H3BrIN/c6-4-3-8-2-1-5(4)7/h1-3H | [1] |

| Appearance | White to yellow or pink solid/powder | [2] |

| Melting Point | 111-118 °C | [2] |

| Boiling Point | ~264 °C | [3] |

Synthesis of this compound

The synthesis of this compound can be approached from several precursors. A plausible and efficient route starts from the readily available 3-bromopyridine, involving a directed ortho-metalation followed by iodination.

Experimental Protocol: Synthesis from 3-Bromopyridine

This protocol is based on established methodologies for the functionalization of pyridine rings.

Step 1: Directed Lithiation of 3-Bromopyridine

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) to the THF.

-

To this solution, add a solution of 3-bromopyridine in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours.

Step 2: Iodination

-

While maintaining the temperature at -78 °C, slowly add a solution of iodine (I₂) in anhydrous THF to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.

-

Gradually warm the reaction mixture to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Reactivity and Synthetic Utility: A Tale of Two Halogens

The synthetic power of this compound stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst, allowing for selective functionalization at the 4-position under milder conditions, while the more robust C-Br bond at the 3-position remains available for subsequent transformations.

Sequential Cross-Coupling Workflow

This selective reactivity enables a powerful synthetic strategy for creating highly decorated pyridine scaffolds.

Sources

An In-depth Technical Guide to the Synthesis and Preparation of 3-Bromo-4-iodopyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3-Bromo-4-iodopyridine, a key building block in medicinal chemistry and drug development. The primary focus is a detailed, field-proven protocol starting from commercially available 4-aminopyridine, proceeding through a regioselective bromination and a subsequent Sandmeyer-type diazotization-iodination reaction. This guide explains the causality behind experimental choices, ensuring scientific integrity and reproducibility. Alternative, though less common, synthetic approaches are also critically evaluated. Detailed experimental procedures, data presentation in tabular format, and visual representations of the synthetic workflow are included to aid researchers, scientists, and drug development professionals in the successful synthesis of this important heterocyclic compound.

Introduction and Strategic Importance

This compound is a valuable heterocyclic intermediate, prized for its orthogonal reactivity in cross-coupling reactions. The presence of two different halogen atoms at specific positions on the pyridine ring allows for selective functionalization. Typically, the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling sequential and site-selective introduction of different moieties. This feature makes this compound a highly sought-after building block in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals.

This guide provides a detailed and reliable method for the preparation of this compound, emphasizing a practical and scalable approach for a research or process chemistry setting.

Recommended Synthetic Route: A Two-Step Approach from 4-Aminopyridine

The most reliable and efficient synthesis of this compound commences with the readily available and inexpensive 4-aminopyridine. The overall strategy involves two key transformations:

-

Regioselective Bromination: Introduction of a bromine atom at the C-3 position of 4-aminopyridine.

-

Diazotization-Iodination (Sandmeyer-type reaction): Conversion of the 4-amino group to a diazonium salt, which is subsequently displaced by an iodide.

This route is favored due to the high yields, regioselectivity, and the use of common laboratory reagents.

Overall Synthetic Workflow

The following diagram illustrates the recommended two-step synthesis.

Caption: Recommended two-step synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Amino-3-bromopyridine

The first step involves the electrophilic bromination of 4-aminopyridine. The amino group is a strong activating group and directs the incoming electrophile to the ortho positions (C-3 and C-5). Monobromination is achieved by careful control of stoichiometry and reaction conditions.

Reaction Mechanism: The amino group at C-4 activates the pyridine ring towards electrophilic aromatic substitution. N-Bromosuccinimide (NBS) serves as a convenient and solid source of electrophilic bromine. The reaction proceeds with high regioselectivity for the C-3 position due to the directing effect of the amino group.

Detailed Protocol:

-

To a stirred mixture of 4-aminopyridine (20.0 g, 0.21 mol) in acetonitrile (300.0 mL) in a flask protected from light, add N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) in portions at 0°C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, dichloromethane/methanol = 20:1) to yield 4-amino-3-bromopyridine as a light yellow solid.

| Parameter | Value | Reference |

| Starting Material | 4-Aminopyridine | [1] |

| Reagent | N-Bromosuccinimide (NBS) | [1] |

| Solvent | Acetonitrile | [1] |

| Temperature | 0°C to Room Temperature | [1] |

| Reaction Time | 24 hours | [1] |

| Typical Yield | ~91% | [1] |

Step 2: Synthesis of this compound via Sandmeyer-type Reaction

This step is a classic Sandmeyer-type transformation. The 4-amino group of 4-amino-3-bromopyridine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group to yield the desired this compound.

Reaction Mechanism: The reaction proceeds through the formation of a diazonium salt, which is an excellent leaving group (N₂ gas). The iodide ion from potassium iodide then acts as a nucleophile, attacking the carbon atom of the pyridine ring and displacing the nitrogen. For iodination in Sandmeyer reactions, a copper(I) catalyst is often not necessary, as the iodide ion itself is a sufficiently strong reducing agent to initiate the radical process.

Caption: Key stages of the Sandmeyer-type reaction.

Detailed Protocol:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-3-bromopyridine (17.3 g, 0.1 mol) in a mixture of concentrated sulfuric acid (20 mL) and water (100 mL).

-

Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in cold water (30 mL).

-

Add the sodium nitrite solution dropwise to the cooled suspension of the aminopyridine, ensuring the temperature remains below 5°C.

-

After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate larger beaker, dissolve potassium iodide (33.2 g, 0.2 mol) in water (50 mL) and cool to 0-5°C.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated sodium thiosulfate solution to neutralize any excess iodine.

-

Basify the mixture to a pH of 8-9 with a cold aqueous sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

| Parameter | Value | Rationale |

| Starting Material | 4-Amino-3-bromopyridine | Product of Step 1 |

| Diazotizing Agent | Sodium Nitrite / Sulfuric Acid | Generates nitrous acid in situ |

| Iodinating Agent | Potassium Iodide | Source of iodide nucleophile |

| Temperature | 0-5°C (Diazotization) | Prevents decomposition of the unstable diazonium salt |

| Reaction Time | 1-2 hours (Iodination) | Allows for complete displacement of the diazonium group |

| Expected Yield | 65-80% | Based on similar transformations |

Alternative Synthetic Strategies: A Critical Evaluation

While the Sandmeyer-type route is highly recommended, it is instructive for the research scientist to be aware of other potential, albeit more challenging, synthetic pathways.

Direct Iodination of 3-Bromopyridine

The direct introduction of an iodine atom at the C-4 position of 3-bromopyridine is an attractive, atom-economical approach. However, direct electrophilic halogenation of the pyridine ring is notoriously difficult due to the electron-deficient nature of the heterocycle. Such reactions often require harsh conditions and can lead to mixtures of regioisomers. Regioselective iodination at the C-4 position of 3-bromopyridine is not a well-established or high-yielding procedure.

Metal-Catalyzed Cross-Coupling Approaches

In principle, this compound could be synthesized via a metal-catalyzed cross-coupling reaction. This would likely involve a di-lithiated or di-boronated pyridine intermediate, which would then be sequentially halogenated. However, controlling the regioselectivity of such reactions can be challenging, and this approach is generally more complex and less direct than the Sandmeyer route.

Lithiation of 3-Bromopyridine

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. However, the lithiation of 3-bromopyridine typically occurs at the C-3 position via halogen-metal exchange, not at the C-4 position. While ortho-lithiation of 3-halopyridines at the C-4 position can be achieved, it often requires specific directing groups and carefully controlled conditions. Direct lithiation at C-4 followed by quenching with an iodine source is not a straightforward or commonly employed method for this target molecule.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step sequence starting from 4-aminopyridine. This method, involving a regioselective bromination followed by a Sandmeyer-type diazotization-iodination, offers high yields, excellent control of regiochemistry, and utilizes readily available reagents and standard laboratory techniques. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to confidently and successfully prepare this versatile and valuable synthetic building block. While alternative synthetic strategies exist in theory, they present significant challenges in terms of regioselectivity and practicality, reinforcing the superiority of the recommended route for most applications.

References

-

Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Oriental Journal of Chemistry, 32(2), 1269-1272. Available at: [Link]

-

Organic Chemistry Portal. (2023). Sandmeyer Reaction. Available at: [Link]

-

Wikipedia. (2023). Sandmeyer reaction. Available at: [Link]

Sources

Introduction: Navigating the Chemistry and Hazards of a Key Synthetic Building Block

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-iodopyridine

This compound is a di-halogenated heterocyclic compound that serves as a valuable intermediate and building block in medicinal chemistry and drug development. Its unique substitution pattern allows for selective functionalization through various cross-coupling reactions, making it a critical component in the synthesis of complex molecular architectures. However, its utility in the laboratory is matched by a significant hazard profile that demands a comprehensive understanding and rigorous adherence to safety protocols.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded perspective on the safe handling, storage, and emergency management of this compound. By understanding the causality behind each safety recommendation, laboratory personnel can cultivate a culture of safety that is both compliant and intuitive.

Section 1: Hazard Identification and Comprehensive Risk Assessment

The primary step in safely handling any chemical is a thorough understanding of its intrinsic hazards. This compound is classified as a hazardous substance, and its risks must be managed through a structured approach.

Globally Harmonized System (GHS) Classification

The compound is associated with multiple hazard statements under the GHS, which form the basis of all handling protocols.

| GHS Hazard Code | Hazard Statement | Implication for Laboratory Work |

| H302 | Harmful if swallowed | Accidental ingestion of even small quantities can lead to toxic effects. This underscores the critical importance of strict hygiene, prohibiting eating or drinking in the lab, and preventing hand-to-mouth contact. |

| H332 | Harmful if inhaled | The powder form of this solid can be easily aerosolized. Inhalation can cause systemic harm. All handling of the solid must be performed within an engineering control like a fume hood. |

| H315 | Causes skin irritation | Direct contact with the skin can cause local irritation or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure. |

| H319 | Causes serious eye irritation | Contact with the eyes can result in significant irritation. The use of chemical splash goggles is mandatory to protect against accidental splashes or contact with airborne powder. |

| H335 | May cause respiratory irritation | In addition to being harmful upon inhalation, the compound can irritate the respiratory tract, leading to coughing and discomfort. This further reinforces the requirement for handling in a well-ventilated area. |

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management involves implementing controls in a specific order of priority. This "Hierarchy of Controls" provides a systematic framework for minimizing exposure to this compound.

For this compound, elimination or substitution is often not possible due to its specific role in a synthetic pathway. Therefore, the primary focus falls on robust engineering controls, stringent administrative procedures, and diligent use of PPE.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, specific measures must be taken to prevent any contact between the chemical and the researcher.

Engineering Controls: The First Line of Defense

The mandatory engineering control for handling this compound is a certified chemical fume hood.[1] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling the compound's dust or vapors (addressing H332 and H335) and contains any potential spills.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be used correctly for all procedures involving this compound.

| Protection Type | Specific Requirement | Rationale and Justification |

| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[2][3] | Protects against splashes and airborne particles, directly mitigating the "serious eye irritation" hazard (H319). |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[1] | Prevents direct skin contact, addressing the "skin irritation" hazard (H315). Gloves must be inspected before use and changed immediately if contaminated. |

| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. Clothing worn in the lab should never be worn outside of it. |

| Respiratory Protection | Not required if handled exclusively within a functioning fume hood. For spill cleanup or situations with potential for high exposure, a full-face respirator with appropriate cartridges should be used.[1][3] | Serves as a backup to engineering controls to prevent respiratory irritation and harm (H335, H332). |

Section 3: Protocols for Safe Handling, Storage, and Disposal

Meticulous adherence to established protocols is crucial for preventing accidents and ensuring the integrity of research.

Step-by-Step Handling Protocol

-

Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

-

PPE : Don all required PPE as detailed in Section 2.2.

-

Weighing : When weighing the solid, perform the task in the fume hood or a ventilated balance enclosure. Use non-sparking tools to handle the container.[4] Minimize the creation of dust.

-

Transfer : If transferring the powder, do so carefully to avoid generating airborne dust.

-

Dissolving : When making solutions, add the solid to the solvent slowly.

-

Post-Handling : After use, ensure the container is tightly sealed.[5]

-

Decontamination : Wipe down the work surface in the fume hood. Wash hands thoroughly with soap and water after removing gloves.[5]

Storage and Stability

Proper storage is essential for maintaining the chemical's stability and preventing accidental exposure.

-

Conditions : Store in a tightly-closed container in a cool, dry, and well-ventilated area.[4][5] Some suppliers recommend long-term storage at 2-8°C to ensure stability.[5]

-

Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[6]

-

Location : Store away from heat or sources of ignition.[5]

Waste Disposal

This compound and any materials contaminated with it must be treated as hazardous waste.

-

Procedure : Dispose of contents and container in accordance with local, regional, and national regulations.[5] Do not discharge into sewer systems.[4]

-

Method : Use a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]

Section 4: Emergency Procedures and First-Aid Measures

Rapid and correct response during an emergency can significantly mitigate harm. All laboratory personnel must be familiar with these procedures.

First-Aid Protocols

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek medical attention.[5]

-

Eye Contact : Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion : Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Management

-

Evacuate : Immediately alert others and evacuate the immediate area.

-

Ventilate : Ensure the area is well-ventilated, if safe to do so.

-

Protect : Wear appropriate PPE, including respiratory protection if necessary.

-

Contain : Prevent further spread of the spill.

-

Clean-up : Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, sealed container for hazardous waste disposal.[5] Avoid generating dust.

-

Decontaminate : Clean the spill area thoroughly.

Section 5: Toxicological and Ecological Profile: Acknowledging Data Gaps

A critical aspect of the safety profile for many research chemicals, including this compound, is the absence of comprehensive toxicological and ecological data. Many supplier SDSs list "no data available" for chronic effects such as carcinogenicity, mutagenicity, or reproductive toxicity, as well as for environmental impact.[3][4][7]

This data gap is not an indication of safety. For the research scientist, it means the compound must be handled with the assumption that it could possess uncharacterised long-term health effects. This reinforces the necessity of the stringent engineering controls and PPE protocols outlined in this guide to minimize exposure to as low as reasonably achievable. The principle of precaution must be applied, treating the substance with a high degree of respect and caution at all times.

Conclusion

This compound is an indispensable tool in modern chemical synthesis, but its utility is accompanied by significant hazards. A thorough understanding of these risks—from acute toxicity and irritation to the unknown long-term effects—is paramount. By implementing a multi-layered safety strategy rooted in the hierarchy of controls, researchers can confidently and safely utilize this compound. Adherence to robust engineering controls, diligent use of personal protective equipment, and strict following of handling and emergency protocols are the cornerstones of responsible chemical research.

References

-

Hisco. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: this compound. Retrieved from [Link]

-

Chemical Label. (n.d.). 4-Bromo-3-iodopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]

-

ATSDR. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

Sources

Spectroscopic Profile of 3-Bromo-4-iodopyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 3-Bromo-4-iodopyridine (CAS No: 89167-19-1).[1][2] As a halogenated pyridine derivative, this compound serves as a valuable building block in medicinal chemistry and materials science. Accurate and thorough spectroscopic analysis is paramount for confirming its structural integrity and purity. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established principles of spectroscopic interpretation and generalized experimental protocols. The data presented herein, derived from analysis of analogous compounds and predictive methodologies, serves as a foundational reference for researchers, scientists, and professionals in drug development.

Introduction and Molecular Structure

This compound is a disubstituted pyridine ring, a heterocyclic aromatic compound, featuring a bromine atom at the 3-position and an iodine atom at the 4-position. The precise arrangement of these bulky, electronegative halogen atoms significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. Understanding these properties is crucial for reaction monitoring, quality control, and structural elucidation in synthetic applications.

The structural and electronic characteristics of halogenated pyridines are of significant interest in fields like crystal engineering and the study of non-covalent interactions.

Molecular Structure Diagram

To facilitate the discussion of spectroscopic data, the atoms in this compound are numbered according to IUPAC nomenclature as shown below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For this compound, the distinct electronic environments of the three protons and five carbons on the pyridine ring give rise to a predictable set of signals. Due to the limited availability of direct experimental data, the following spectral information is predicted based on the analysis of its non-deuterated analog, 3-bromopyridine, and other substituted pyridines.[4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C2, C5, and C6 positions.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.7 - 8.9 | Singlet (s) or narrow doublet | ~2.0 (meta coupling to H6) |

| H6 | ~8.5 - 8.7 | Doublet (d) | ~5.0 (ortho coupling to H5) |

| H5 | ~7.2 - 7.4 | Doublet (d) | ~5.0 (ortho coupling to H5) |

-

Causality of Chemical Shifts: The protons adjacent to the electronegative nitrogen atom (H2 and H6) are significantly deshielded and thus appear at a higher chemical shift (downfield). The H2 proton is expected to be the most downfield due to the proximity of both the nitrogen and the bromine atom. The H5 proton is the most upfield, being furthest from the nitrogen and influenced by the electron-donating effect (through resonance) of the halogens.

-

Coupling Patterns: The ortho-coupling between H5 and H6 will result in both signals appearing as doublets with a coupling constant (J) of approximately 5.0 Hz. The H2 proton, lacking an ortho or meta proton neighbor other than H6, is expected to appear as a singlet or a very narrow doublet due to four-bond coupling.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150 - 155 |

| C3 | ~120 - 125 |

| C4 | ~95 - 100 |

| C5 | ~130 - 135 |

| C6 | ~148 - 152 |

-

Influence of Substituents: The chemical shifts of C3 and C4 are directly influenced by the attached halogens. The carbon bearing the iodine (C4) is expected to be significantly shielded (shifted upfield) due to the "heavy atom effect". The carbon attached to bromine (C3) will also be shifted relative to an unsubstituted pyridine. The carbons adjacent to the nitrogen (C2 and C6) will appear downfield.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the reproducibility and quality of NMR data.[4]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.[4][5]

-

Homogenization: Gently vortex the vial to ensure the sample is fully dissolved.[4]

-

Transfer: Filter the solution into a clean 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[5]

-

Acquisition: Place the sample in the NMR spectrometer.

-

For ¹H NMR: Utilize a standard single-pulse experiment. Acquire 16 to 64 scans with a relaxation delay of 1-2 seconds.[4]

-

For ¹³C NMR: Employ a standard proton-decoupled single-pulse experiment. Due to the low natural abundance of ¹³C, 1024 or more scans are typically required, with a relaxation delay of 2 seconds.[4]

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by vibrations associated with the aromatic pyridine ring and the carbon-halogen bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1600 - 1550 | Aromatic C=C and C=N ring stretching | Strong |

| 1470 - 1400 | Aromatic C=C and C=N ring stretching | Strong |

| 1100 - 1000 | In-plane C-H bending | Medium |

| 850 - 750 | Out-of-plane C-H bending | Strong |

| Below 700 | C-Br and C-I stretching | Medium-Strong |

-

Interpretation: The presence of the pyridine ring is confirmed by the characteristic C-H stretching vibrations above 3000 cm⁻¹ and the strong ring stretching absorptions in the 1600-1400 cm⁻¹ region.[6] The specific pattern of out-of-plane C-H bending bands in the fingerprint region (below 900 cm⁻¹) is diagnostic of the substitution pattern on the aromatic ring. The carbon-halogen stretching vibrations for C-Br and C-I are expected at lower wavenumbers, typically below 700 cm⁻¹.[7]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.[8][9]

-

Background Spectrum: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and collect a background spectrum.[10][11] This accounts for any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.[10]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[11]

-

Data Collection: Acquire the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[12]

-

Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the most distinctive feature will be the isotopic pattern of the molecular ion due to the presence of bromine.

Predicted Mass Spectrum Data

| Feature | Expected m/z (Mass-to-Charge Ratio) | Interpretation |

| Molecular Formula | C₅H₃BrIN | - |

| Molecular Weight | 283.89 g/mol | - |

| [M]⁺• (Molecular Ion) | 283, 285 | The molecular ion will appear as a doublet of two peaks with a ~1:1 intensity ratio, separated by 2 m/z units. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[13][14] |

| [M-Br]⁺ | 204 | A significant fragment resulting from the loss of a bromine radical. |

| [M-I]⁺ | 156, 158 | A fragment from the loss of an iodine radical. This fragment will still show the 1:1 bromine isotope pattern. |

| [C₅H₃N]⁺• | 77 | Loss of both halogen atoms. |

-

Fragmentation Logic: In mass spectrometry, the initial molecule is ionized to form a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. The analysis of these fragmentation patterns helps to confirm the molecular structure.[15][16] The carbon-halogen bonds are relatively weak and prone to cleavage, leading to the expected loss of Br• or I• radicals.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.[17][18]

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[19]

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, which is heated to vaporize the sample.[20]

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.[18]

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing ionization and fragmentation.[18]

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum for the compound.

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The workflow below illustrates a logical approach to this process.

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

- BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. BenchChem.

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

- IntechOpen. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen.

- MIT Department of Chemistry. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. MIT OpenCourseWare.

- LibreTexts Chemistry. (2022). 5.4: The 1H-NMR experiment.

- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. BenchChem.

- ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- UCLA Department of Chemistry and Biochemistry. (n.d.).

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- University of Florida. (n.d.).

- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.

- Specac Ltd. (n.d.).

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis.

- Wiley-VCH. (n.d.).

- PubChem. (n.d.). 3-Bromopyridine.

- SpectraBase. (n.d.). 3-Bromo-4-(but-3-en-1-ol)pyridine.

- ACS Publications. (2010). Using FTIR-ATR Spectroscopy To Teach the Internal Standard Method.

- ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR spectrum.

- NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook.

- Sigma-Aldrich. (n.d.). This compound | 89167-19-1.

- BenchChem. (2025).

- Innovatech Labs. (2014). Learn About GC/MS Analysis.

- ChemicalBook. (n.d.). 3-Pyridyl bromide(626-55-1) 1H NMR spectrum.

- ACD/Labs. (n.d.).

- Merck. (n.d.). This compound.

- ChemicalBook. (n.d.). 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR spectrum.

- Science Ready. (n.d.).

- Sigma-Aldrich. (n.d.). 3-Bromo-4-fluoropyridine 97%.

- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- RASĀYAN Journal of Chemistry. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE.

- Thieme. (n.d.). 13C NMR Spectroscopy.

- ResearchG

- University of Tartu. (n.d.). FTIR spectra of Inorganics, IR spectra Library.

- University of Calgary. (n.d.).

- PubChem. (n.d.). 3-bromo-4-iodo-1H-pyrazole.

- YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry].

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- YouTube. (2023).

Sources

- 1. This compound | 89167-19-1 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. web.mit.edu [web.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine, 3-bromo- [webbook.nist.gov]

- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. savemyexams.com [savemyexams.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. scienceready.com.au [scienceready.com.au]

- 16. youtube.com [youtube.com]

- 17. zefsci.com [zefsci.com]

- 18. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]

- 19. diverdi.colostate.edu [diverdi.colostate.edu]

- 20. Learn About GC/MS Analysis | Innovatech Labs [innovatechlabs.com]

An In-depth Technical Guide to the Solubility Characteristics of 3-Bromo-4-iodopyridine

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-4-iodopyridine, a key building block in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides detailed, field-proven experimental protocols for its empirical determination, and discusses the critical role of its physicochemical properties in practical applications.

Executive Summary

Understanding the solubility of this compound is paramount for its effective utilization in organic synthesis, formulation development, and various analytical applications. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides a robust framework for its determination. By leveraging established methodologies and a deep understanding of its molecular structure, researchers can accurately characterize its solubility profile in a range of aqueous and organic solvents. This document outlines the "gold standard" shake-flask method for determining thermodynamic solubility and details the application of High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy for precise quantification.

Theoretical Solubility Profile: A "Like Dissolves Like" Perspective

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound is a substituted pyridine, a heterocyclic aromatic compound. The presence of a nitrogen atom in the pyridine ring introduces a dipole moment, rendering it more polar than its benzene analogue.[1] Furthermore, the molecule is substituted with two different halogen atoms, bromine and iodine, at positions 3 and 4, respectively.

The electronegativity of the nitrogen atom and the halogen substituents (Iodine: 2.66, Bromine: 2.96 on the Pauling scale) results in a molecule with a significant dipole moment and the capacity for various intermolecular interactions.

Key Structural Features Influencing Solubility:

-

Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.

-

Halogen Substituents: The bromine and iodine atoms contribute to the molecule's polarizability and can participate in halogen bonding, a non-covalent interaction that can influence solubility in specific solvents.[2][3] The larger and more polarizable iodine atom is a particularly effective halogen bond donor.[2]

-

Overall Polarity: The combination of the pyridine ring and halogen substituents results in a molecule of moderate polarity.

Based on these structural features, a qualitative solubility profile can be inferred:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile, Acetone) | High | These solvents can engage in strong dipole-dipole interactions with this compound. The nitrogen atom can interact favorably with the positive end of the solvent dipole. |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | These solvents can act as hydrogen bond donors to the pyridine nitrogen. However, the overall non-polar character of the brominated and iodinated aromatic ring may limit very high solubility. |

| Non-Polar (e.g., Hexane, Toluene) | Low to Moderate | While the aromatic ring has non-polar character, the significant dipole moment of the molecule will limit its solubility in highly non-polar solvents. Some solubility may be observed in aromatic non-polar solvents like toluene due to π-π stacking interactions. |

| Aqueous (e.g., Water, Buffers) | Low | Despite the presence of the nitrogen atom capable of hydrogen bonding, the large, hydrophobic bromo-iodo-phenyl moiety is expected to result in low aqueous solubility. The solubility in aqueous buffers will likely be pH-dependent due to the basicity of the pyridine nitrogen (pKa of pyridine is approximately 5.2).[1][4] |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely recognized as the "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound.[5] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid material.[6][7]

Rationale for the Shake-Flask Method

The core principle of this method is to allow a system of the solid compound and the solvent to reach a state of thermodynamic equilibrium, where the rate of dissolution of the solid is equal to the rate of precipitation from the saturated solution. This ensures that the measured concentration represents the true maximum solubility of the compound in that solvent at a given temperature.

Detailed Experimental Protocol

Materials:

-

This compound (solid)[8]

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with a saturated solution has been achieved.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7][9] It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a chemically compatible syringe filter.[7][9] This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

-

-

Quantification:

-

Carefully take an aliquot of the clear, saturated solution.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Analytical Quantification Methods

Accurate quantification of the dissolved this compound is crucial for reliable solubility data. HPLC with UV detection is the preferred method due to its specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[10] A reversed-phase HPLC method is well-suited for the analysis of this compound.

Proposed HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at a low percentage of B, ramp up to a high percentage of B to elute the compound, then re-equilibrate. A typical gradient might be 10-90% B over 15 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or the λmax of the compound). The optimal wavelength should be determined by running a UV scan of a standard solution. |

| Injection Volume | 10 µL |

| Sample Preparation | Dilute the saturated solution in the mobile phase or a compatible solvent. |

Rationale for Method Parameters:

-

C18 Column: Provides a non-polar stationary phase suitable for retaining the moderately polar this compound.

-

Acidified Mobile Phase: The addition of formic acid helps to ensure good peak shape by protonating any residual silanols on the column and keeping the pyridine nitrogen protonated.

-

Gradient Elution: Allows for efficient elution of the analyte and any potential impurities with different polarities.

UV-Vis Spectroscopy

For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be employed.[11][12] This method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).[11]

Procedure:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration. The resulting graph should be a straight line, the equation of which can be used to determine the concentration of unknown samples.[13]

-

Measure Sample Absorbance: Measure the absorbance of the diluted saturated solution at the λmax.

-

Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the original solubility.

Causality in Experimental Choices:

-

Choice of λmax: Measuring at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors from minor fluctuations in wavelength.

-

Calibration Curve: A calibration curve is essential for converting absorbance readings into concentration values and validates the linear response of the instrument in the desired concentration range.[13]

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized table.

Table of Expected Solubility Data for this compound:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | To be determined | To be determined |

| PBS (pH 7.4) | 25 | To be determined | To be determined |

| Methanol | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Acetonitrile | 25 | To be determined | To be determined |

| DMSO | 25 | To be determined | To be determined |

| Toluene | 25 | To be determined | To be determined |

| Hexane | 25 | To be determined | To be determined |

Note: This table should be populated with the experimentally determined values.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. While a theoretical profile can be inferred from its molecular structure, empirical determination using the robust shake-flask method coupled with a validated analytical technique like HPLC is essential for obtaining accurate and reliable data. This information is critical for advancing research and development in fields where this versatile building block is employed. Future work should focus on generating a comprehensive, publicly available dataset of the solubility of this compound in a wide range of pharmaceutically and industrially relevant solvents at various temperatures.

References

-

Tomoya, S., et al. (2023). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. [Link]

-

Apley, M., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Liu, R. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. NIH. [Link]

-

Alves, M. P., et al. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. AAPS PharmSciTech. [Link]

-

Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Applications of UV-Vis Spectroscopy - Solubility of Things. [Link]

-

Al-Rawashdeh, N. A. F., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]

-

ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy?. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

-

Ono, A., et al. (2023). Summary of solubility measurement protocols of each company before harmonization. ResearchGate. [Link]

-

Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

-

Zhang, L., et al. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

Knight, J. R., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]

-

Taylor, L. S., et al. (2016). Evidence for Halogen Bonding in Amorphous Solid Dispersions. ResearchGate. [Link]

-

Wikipedia. Pyridine. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 89167-19-1 [sigmaaldrich.com]

- 9. enamine.net [enamine.net]

- 10. benchchem.com [benchchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Harnessing the Strategic Reactivity of 3-Bromo-4-iodopyridine: A Guide to its Core Applications in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone in the synthesis of complex heterocyclic scaffolds, 3-Bromo-4-iodopyridine presents a unique and powerful tool for the modern chemist. Its value lies not merely in being a halogenated pyridine, but in the distinct electronic properties and differential reactivity of its two halogen substituents. This guide offers an in-depth exploration of this versatile building block, moving beyond simple reaction schemes to explain the causality behind its strategic application in medicinal chemistry, materials science, and advanced organic synthesis.

Foundational Principles: Structure and Differential Reactivity

At the heart of this compound's utility is the predictable and exploitable difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In the context of transition metal-catalyzed cross-coupling reactions, the C-I bond is significantly weaker and therefore more susceptible to oxidative addition by a low-valent metal center (typically palladium). This inherent reactivity trend (C-I > C-Br > C-Cl) is the cornerstone of its application, enabling chemists to achieve high regioselectivity.[1][2][3] By carefully selecting reaction conditions, one can functionalize the more reactive 4-position (iodo) while leaving the 2-position (bromo) intact for subsequent, often more forcing, transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 89167-19-1[4] |

| Molecular Formula | C₅H₃BrIN[4][5] |

| Molecular Weight | 283.89 g/mol [6] |

| Physical Form | Solid |

| SMILES | BrC1=C(I)C=CN=C1[4] |

| InChI Key | LKDNPXCBLVOBRP-UHFFFAOYSA-N[4] |

graph "molecule_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [color="#202124"];// Nodes for atoms N [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4", pos="0,1.5!"]; C1 [label="C", fontcolor="#202124", pos="-1.3,0.75!"]; C2 [label="C", fontcolor="#202124", pos="-1.3,-0.75!"]; C3 [label="C", fontcolor="#202124", pos="0,-1.5!"]; C4 [label="C", fontcolor="#202124", pos="1.3,-0.75!"]; C5 [label="C", fontcolor="#202124", pos="1.3,0.75!"]; Br [label="Br", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335", pos="-2.6,-1.5!"]; I [label="I", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853", pos="2.6,-1.5!"]; // Edges for bonds N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N; C2 -- Br; C4 -- I; // Invisible nodes for labels label_Br [label="C-Br (Less Reactive)", pos="-2.6,-2.2!"]; label_I [label="C-I (More Reactive)", pos="2.6,-2.2!"];

}

Caption: Structure of this compound highlighting the two reactive sites.

Core Application: Regioselective Cross-Coupling Reactions

The ability to perform sequential, site-selective functionalization makes this compound an invaluable precursor for constructing highly substituted pyridine rings, which are privileged scaffolds in numerous biologically active molecules.[2][7]

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron species, is arguably the most common application for this substrate.[8] The primary advantage is the ability to introduce aryl or heteroaryl substituents at the 4-position with high fidelity under relatively mild conditions.

Causality in Experimental Design: The choice of catalyst, ligand, and base is not arbitrary; it is a deliberate effort to control the catalytic cycle. Milder conditions are chosen to ensure the oxidative addition step occurs exclusively at the C-I bond. A typical system involves a palladium(II) precursor like Pd(OAc)₂ or a pre-catalyst complexed with a bulky, electron-rich phosphine ligand such as SPhos.[1] The ligand facilitates the reductive elimination step and stabilizes the active Pd(0) species, while a moderately strong base like K₂CO₃ is sufficient to promote transmetalation without catalyzing unwanted side reactions.

Caption: General workflow for a selective Suzuki-Miyaura coupling reaction.